7-isobutyl-1,3-dimethyl-8-(methylamino)-1H-purine-2,6(3H,7H)-dione
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Overview
Description
7-isobutyl-1,3-dimethyl-8-(methylamino)-1H-purine-2,6(3H,7H)-dione is a synthetic compound belonging to the purine class of molecules Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA
Scientific Research Applications
Chemistry
In chemistry, 7-isobutyl-1,3-dimethyl-8-(methylamino)-1H-purine-2,6(3H,7H)-dione is used as a model compound to study purine chemistry and reactivity. It helps in understanding the behavior of purine derivatives under different chemical conditions.
Biology
Biologically, this compound can be used to investigate the role of purines in cellular processes. It may serve as a tool to study enzyme interactions, particularly those involving purine metabolism.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic effects. They may act as enzyme inhibitors or modulators, offering insights into the treatment of diseases related to purine metabolism.
Industry
Industrially, the compound can be used in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the production of pharmaceuticals and other fine chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-isobutyl-1,3-dimethyl-8-(methylamino)-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. One common method starts with the alkylation of a purine derivative. The process involves:
Starting Material: A purine derivative such as 1,3-dimethylxanthine.
Alkylation: Introduction of the isobutyl group using an alkyl halide (e.g., isobutyl bromide) in the presence of a base like potassium carbonate.
Amination: The methylamino group is introduced via a nucleophilic substitution reaction using methylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes:
Batch Processing: Using large reactors to handle the multi-step synthesis.
Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.
Quality Control: Ensuring the compound meets the required purity and quality standards through rigorous testing.
Chemical Reactions Analysis
Types of Reactions
7-isobutyl-1,3-dimethyl-8-(methylamino)-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate or hydrogen peroxide.
Reducing Agents: Sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Halides, amines, or other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various alkyl or aryl groups.
Mechanism of Action
The mechanism of action of 7-isobutyl-1,3-dimethyl-8-(methylamino)-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets. These targets may include enzymes involved in purine metabolism or receptors that recognize purine derivatives. The compound can modulate the activity of these targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Caffeine (1,3,7-trimethylxanthine): A well-known stimulant with a similar purine structure.
Theobromine (3,7-dimethylxanthine): Found in chocolate, with similar but milder effects compared to caffeine.
Theophylline (1,3-dimethylxanthine): Used in medicine for its bronchodilator effects.
Uniqueness
7-isobutyl-1,3-dimethyl-8-(methylamino)-1H-purine-2,6(3H,7H)-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike caffeine or theobromine, the presence of the isobutyl and methylamino groups may confer different pharmacokinetic and pharmacodynamic characteristics, making it a compound of interest for further research and development.
Properties
IUPAC Name |
1,3-dimethyl-8-(methylamino)-7-(2-methylpropyl)purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N5O2/c1-7(2)6-17-8-9(14-11(17)13-3)15(4)12(19)16(5)10(8)18/h7H,6H2,1-5H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYHHQFWSKJWXJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C2=C(N=C1NC)N(C(=O)N(C2=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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